

An In-Depth Technical Guide to the Radixin (RDX) Gene

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Compound of Interest

Compound Name: *radixin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Radixin** (RDX) gene encodes a fascinating and critical protein that acts as a molecular bridge, connecting the dynamic actin cytoskeleton to the cell membrane. As a member of the Ezrin-**Radixin**-Moesin (ERM) family of proteins, **radixin** is integral to the maintenance of cell architecture, signaling, and adhesion. Its involvement in a spectrum of physiological and pathological processes, ranging from hearing to cancer progression, has made it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive technical overview of the RDX gene and its protein product, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its complex signaling networks.

Radixin (RDX) Gene: Location and Structure

The human RDX gene is located on the long (q) arm of chromosome 11 at position 22.3.[1] It is a protein-coding gene that gives rise to the **radixin** protein through transcription and translation.[2]

Genomic Coordinates (Human, GRCh38):

- Chromosome: 11

- Band: 11q22.3
- Start: 109,864,295 bp
- End: 110,296,712 bp[1]

The **radixin** protein is a modular polypeptide characterized by three key domains that dictate its function as a cytoskeletal-membrane linker:

- N-terminal FERM Domain: This domain, named after its founding members (band 4.1, ezrin, **radixin**, and moesin), is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including adhesion molecules like CD44 and ICAM-2, as well as ion transporters.[3]
- Central Alpha-Helical Domain: This region acts as a linker between the N- and C-terminal domains.
- C-terminal Actin-Binding Domain: This domain facilitates the interaction of **radixin** with filamentous actin (F-actin), thus anchoring the cell membrane to the underlying cytoskeleton. [4]

Function and Regulation of Radixin

Radixin's primary function is to physically link the actin cytoskeleton to the plasma membrane. This connection is crucial for a variety of cellular processes, including:

- Cell Shape and Motility: By organizing the cortical actin cytoskeleton, **radixin** plays a pivotal role in maintaining cell shape, promoting cell migration, and forming specialized membrane structures such as microvilli and filopodia.[5][6]
- Cell Adhesion: **Radixin** is involved in the formation and stabilization of cell-cell and cell-matrix adhesions.[5]
- Signal Transduction: **Radixin** acts as a scaffolding protein, bringing together signaling molecules at the plasma membrane to facilitate downstream signaling cascades.[7]

The activity of **radixin** is tightly regulated. In its inactive state, the protein exists in a "closed" conformation due to an intramolecular association between the N-terminal FERM domain and

the C-terminal actin-binding domain. This self-association masks the binding sites for both membrane proteins and F-actin.

Activation of **radixin** involves a conformational change to an "open" state, which is triggered by two key events:

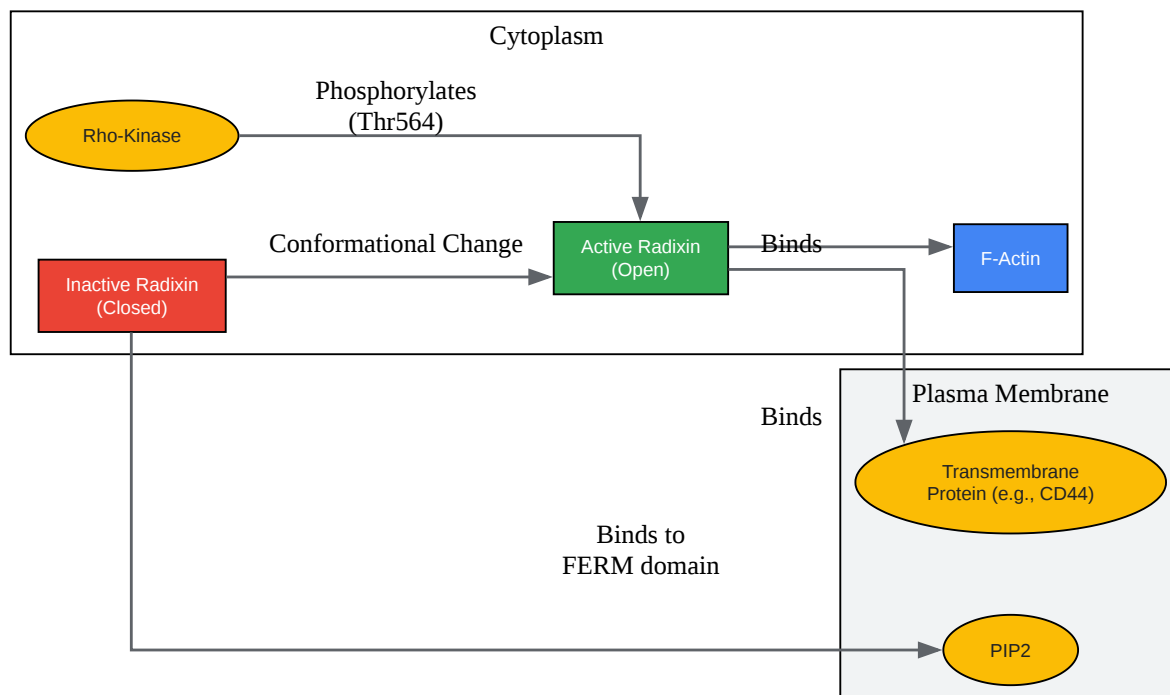
- Binding to Phosphatidylinositol 4,5-bisphosphate (PIP2): The interaction of the FERM domain with PIP2 in the plasma membrane initiates the opening of the **radixin** molecule.
- Phosphorylation: Subsequent phosphorylation of a conserved threonine residue (Threonine 564 in human **radixin**) in the C-terminal domain by kinases such as Rho-kinase stabilizes the open, active conformation.[\[8\]](#)[\[9\]](#)

Radixin in Signaling Pathways

Radixin is a key player in several signaling pathways that regulate cell behavior.

Radixin Activation and Cytoskeletal Linkage

This fundamental pathway illustrates the activation of **radixin** and its role in connecting the plasma membrane to the actin cytoskeleton.

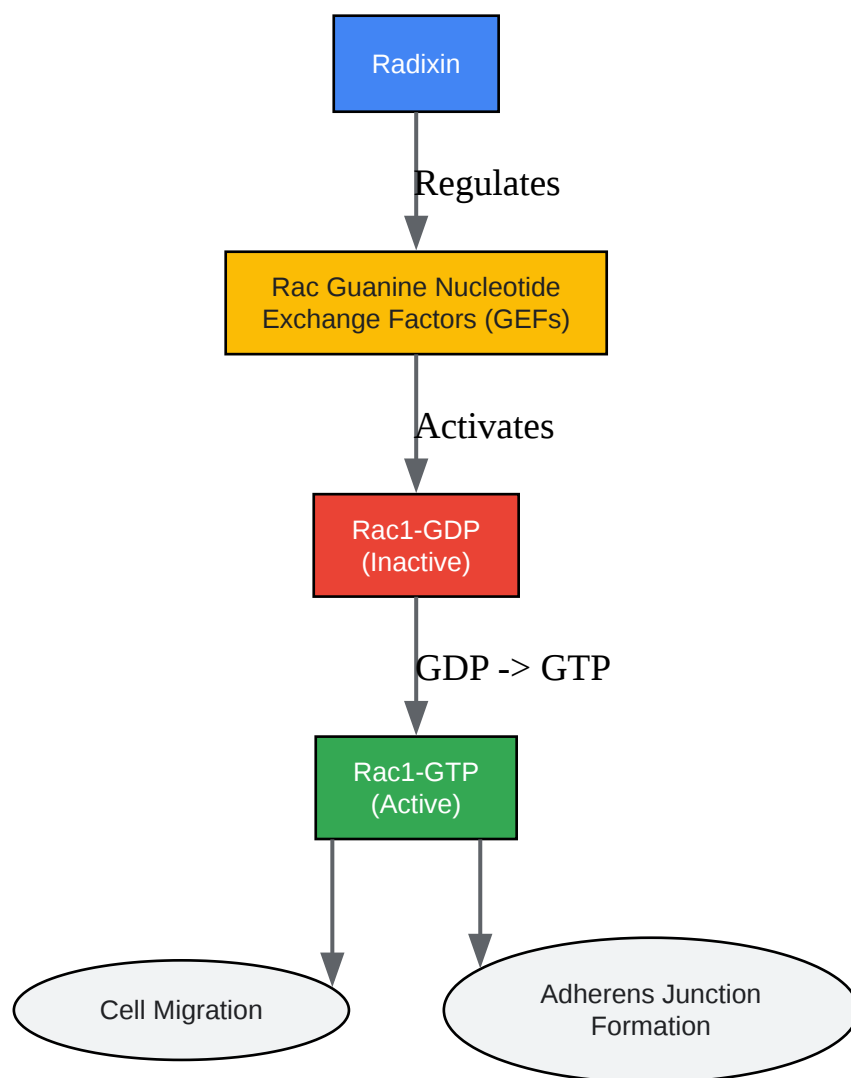


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Caption: **Radixin** activation pathway.

Role in Rac1-Mediated Cell Migration

Radixin is implicated in signaling pathways that control cell migration through the regulation of small GTPases like Rac1.



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Caption: **Radixin** in Rac1 signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for the human **Radixin** (RDX) gene and protein.

Table 1: Human RDX Gene and Protein Identifiers

Feature	Identifier/Value
Gene Symbol	RDX
Gene ID	5962[2]
Chromosomal Locus	11q22.3[1]
UniProt ID	P35241[8]
Protein Name	Radixin

Table 2: Human **Radixin** Protein Isoform Properties

Isoform (UniProt)	Length (Amino Acids)	Molecular Weight (Da)
P35241 (Canonical)	583	68,645
A0A2R8Y7M3	534	62,819
A0A2R8Y5S7	590	69,428
A0A2R8Y5P0	115	13,546
A0A2R8Y4H6	152	17,764
E9PRS5	44	4,769[10]
E9PQ82	116	13,517
E9PNV3	148	17,283[11]
E9PNP4	52	6,009
E9PN07	50	5,751
E9PKN5	51	5,880

Table 3: **Radixin** Binding Affinities

Binding Partner	Binding Affinity (Kd)	Notes
CD44	~10 nM	Binding affinity of the juxta-membrane region of CD44 to moesin, with similar affinity for radixin.[5]
F-actin	Not specified	Radixin binds to the barbed ends of actin filaments.

Radixin in Disease and Drug Development

Mutations and dysregulation of the RDX gene have been implicated in several human diseases, making it a potential target for drug development.

- Hereditary Hearing Loss (DFNB24): Mutations in the RDX gene are a known cause of autosomal recessive nonsyndromic hearing loss.[2] These mutations often impair the actin-binding capacity of **radixin**, leading to defects in the stereocilia of inner ear hair cells.[12][13]
- Dubin-Johnson Syndrome-like Phenotype: **Radixin** deficiency can lead to conjugated hyperbilirubinemia, a condition similar to Dubin-Johnson syndrome, due to the mislocalization of the canalicular transporter MRP2 in hepatocytes.[5]
- Cancer: The role of **radixin** in cancer is complex. Its involvement in cell migration and adhesion suggests a role in tumor progression and metastasis.[7] Overexpression of **radixin** has been observed in some cancers, while in others, its loss may contribute to disease. **Radixin** has also been implicated in drug resistance by regulating the expression of multidrug resistance-associated proteins.[3]

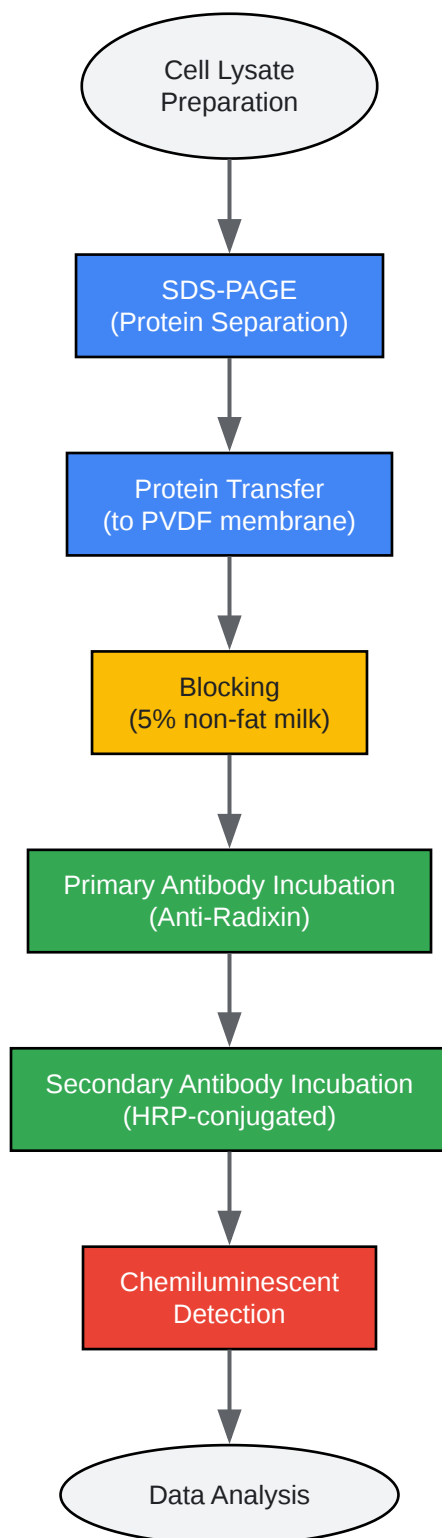
The development of small molecules or biologics that can modulate the activity of **radixin**, either by inhibiting its function in cancer or restoring its function in deficiency syndromes, is an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **Radixin** (RDX) gene and protein.

Western Blot Analysis of Radixin Expression

This protocol describes the detection and quantification of **radixin** protein in cell lysates.



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Caption: Western blot workflow.

Methodology:

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
 - Load samples onto a 10% SDS-polyacrylamide gel.
 - Run the gel at 100V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold transfer buffer.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against **Radixin** (e.g., rabbit polyclonal, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit, diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Detect the signal using a chemiluminescence imaging system.

Immunofluorescence Staining of Radixin

This protocol allows for the visualization of **radixin**'s subcellular localization.

Methodology:

- Cell Culture and Fixation:
 - Grow cells on glass coverslips to 50-70% confluency.
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization and Blocking:
 - Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - Block with 1% BSA in PBST for 30 minutes.
- Antibody Staining:
 - Incubate with a primary antibody against **Radixin** (e.g., mouse monoclonal, diluted 1:200 in 1% BSA in PBST) for 1 hour at room temperature.
 - Wash three times with PBS.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, diluted 1:500 in 1% BSA in PBST) for 1 hour at room temperature in the dark.
 - (Optional) Counterstain nuclei with DAPI.
- Mounting and Imaging:

- Wash three times with PBS.
- Mount coverslips on slides with an anti-fade mounting medium.
- Image using a confocal or fluorescence microscope.

Co-Immunoprecipitation (Co-IP) of Radixin and Binding Partners

This protocol is used to identify proteins that interact with **radixin**.

Methodology:

- Cell Lysis:
 - Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
 - Centrifuge to clear the lysate.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with an anti-**Radixin** antibody or control IgG overnight at 4°C.
 - Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing and Elution:
 - Wash the beads three to five times with Co-IP lysis buffer.
 - Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
- Analysis:

- Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein and **radixin**.

siRNA-mediated Knockdown of Radixin

This protocol describes how to reduce the expression of the RDX gene using small interfering RNA (siRNA).

Methodology:

- siRNA Transfection:
 - Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.
 - Prepare two tubes: one with a pool of 3-5 target-specific siRNAs for human RDX (or a non-targeting control siRNA) in serum-free medium, and another with a lipid-based transfection reagent in serum-free medium.
 - Combine the contents of the two tubes and incubate at room temperature to allow complex formation.
 - Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
- Validation of Knockdown:
 - Harvest the cells and assess the knockdown efficiency at both the mRNA level (by qPCR) and the protein level (by Western blotting).

Quantitative PCR (qPCR) for RDX Gene Expression

This protocol quantifies the mRNA levels of the RDX gene.

Methodology:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells using a commercial kit.

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- qPCR Reaction:
 - Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and RDX-specific primers (e.g., Forward: 5'-GAGGAAGCTACTGAGTGGCAAC-3', Reverse: 5'-CTGTTGGAGGAATGACTGGTGG-3').^[8]
 - Include a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis:
 - Run the qPCR on a real-time PCR system.
 - Calculate the relative expression of the RDX gene using the $\Delta\Delta C_t$ method.

Conclusion

The **Radixin** (RDX) gene and its protein product are fundamental components of cellular architecture and signaling. With its well-defined structure and multifaceted roles in both health and disease, **radixin** continues to be a protein of significant interest to the scientific and medical communities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of **radixin** and its potential as a therapeutic target. The continued investigation into the intricate signaling networks involving **radixin** will undoubtedly unveil new insights into cellular function and open new avenues for the treatment of a variety of human diseases.

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